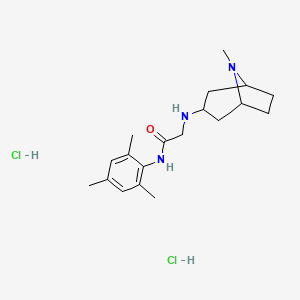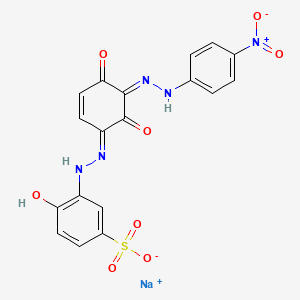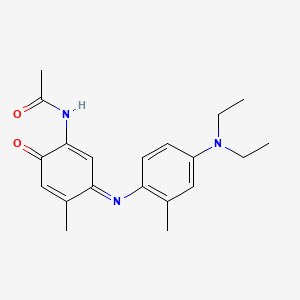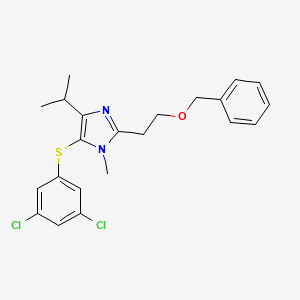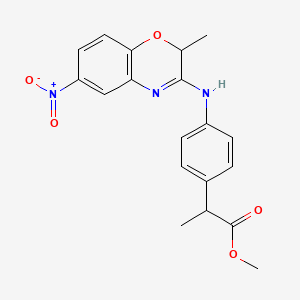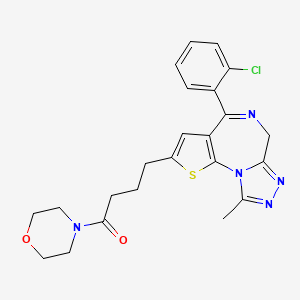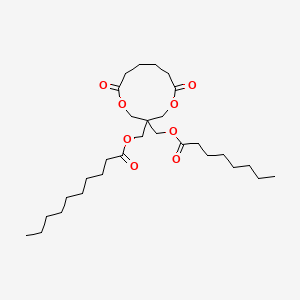
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate: es un compuesto orgánico complejo caracterizado por su estructura molecular única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de la estructura central de dioxacycloundecano, seguida de la introducción de los grupos oxooctyl y decanoato a través de reacciones de esterificación y acilación. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas controladas y solventes específicos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial: En un entorno industrial, la producción de este compuesto puede involucrar reactores de lotes a gran escala donde las condiciones de reacción se controlan meticulosamente. El uso de sistemas automatizados para monitorear y ajustar parámetros como la temperatura, el pH y las concentraciones de reactivos es crucial para la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en los grupos oxooctyl y decanoato, lo que lleva a la formación de ácidos carboxílicos y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo dentro de la molécula, convirtiéndolos potencialmente en alcoholes.
Sustitución: Los enlaces éster y éter en el compuesto lo hacen susceptible a reacciones de sustitución nucleofílica, donde los nucleófilos pueden reemplazar los grupos existentes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se usan con frecuencia.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden emplear en condiciones básicas o ácidas.
Productos Principales: Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química: En química, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate se usa como precursor para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y mecanismos.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar interacciones enzimáticas y vías metabólicas. Su capacidad para sufrir varias reacciones químicas lo convierte en una herramienta valiosa para sondear sistemas biológicos.
Medicina: Las posibles aplicaciones médicas incluyen su uso como andamiaje para el desarrollo de fármacos. La reactividad y las características estructurales del compuesto se pueden explotar para diseñar moléculas con actividades biológicas específicas.
Industria: En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos especiales, polímeros y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos funcionales del compuesto le permiten formar enlaces covalentes o no covalentes con estos objetivos, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y mecanismos de respuesta celular.
Comparación Con Compuestos Similares
Compuestos Similares:
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl hexanoate
- (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl octanoate
Unicidad: En comparación con compuestos similares, (6,11-Dioxo-3-(((1-oxooctyl)oxy)methyl)-1,5-dioxacycloundec-3-yl)methyl decanoate destaca por su cadena de decanoato más larga, que puede influir en sus propiedades físicas y químicas. Esta singularidad puede afectar su solubilidad, reactividad e interacción con objetivos biológicos, convirtiéndolo en un compuesto de particular interés para aplicaciones específicas.
Propiedades
Número CAS |
94278-17-8 |
|---|---|
Fórmula molecular |
C29H50O8 |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
[3-(octanoyloxymethyl)-6,11-dioxo-1,5-dioxacycloundec-3-yl]methyl decanoate |
InChI |
InChI=1S/C29H50O8/c1-3-5-7-9-10-12-14-18-26(31)35-22-29(21-34-25(30)17-13-11-8-6-4-2)23-36-27(32)19-15-16-20-28(33)37-24-29/h3-24H2,1-2H3 |
Clave InChI |
MWFQOKQLWIGWKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OCC1(COC(=O)CCCCC(=O)OC1)COC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



